molecular formula C8H7F3O4 B11063799 2-[(2,2,2-Trifluoroethoxy)methyl]furan-3-carboxylic acid

2-[(2,2,2-Trifluoroethoxy)methyl]furan-3-carboxylic acid

Cat. No.: B11063799
M. Wt: 224.13 g/mol
InChI Key: INCOTXAVDBZMKA-UHFFFAOYSA-N
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Description

2-[(2,2,2-Trifluoroethoxy)methyl]furan-3-carboxylic acid is an organic compound that features a furan ring substituted with a trifluoroethoxy group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2,2,2-Trifluoroethoxy)methyl]furan-3-carboxylic acid typically involves the reaction of furan derivatives with trifluoroethanol under specific conditions. One common method involves the use of a base such as sodium hydride to deprotonate the furan derivative, followed by the addition of trifluoroethanol to form the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 2-[(2,2,2-Trifluoroethoxy)methyl]furan-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The carboxylic acid group can be reduced to form alcohols.

    Substitution: The trifluoroethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products:

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Various substituted furan derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(2,2,2-Trifluoroethoxy)methyl]furan-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(2,2,2-Trifluoroethoxy)methyl]furan-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoroethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. The carboxylic acid group can form hydrogen bonds with target molecules, influencing their activity and function.

Comparison with Similar Compounds

  • 2-[(2,2,2-Trifluoroethoxy)methyl]oxirane
  • 2-chloro-4-methanesulfonyl-3-[(2,2,2-trifluoroethoxy)methyl]benzoic acid
  • Methyl 2,2,2-Trifluoroethyl Carbonate

Comparison: 2-[(2,2,2-Trifluoroethoxy)methyl]furan-3-carboxylic acid is unique due to its furan ring structure, which imparts distinct chemical properties compared to other trifluoroethoxy-substituted compounds. The presence of the carboxylic acid group also allows for specific interactions and reactions that are not possible with other similar compounds.

Properties

Molecular Formula

C8H7F3O4

Molecular Weight

224.13 g/mol

IUPAC Name

2-(2,2,2-trifluoroethoxymethyl)furan-3-carboxylic acid

InChI

InChI=1S/C8H7F3O4/c9-8(10,11)4-14-3-6-5(7(12)13)1-2-15-6/h1-2H,3-4H2,(H,12,13)

InChI Key

INCOTXAVDBZMKA-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1C(=O)O)COCC(F)(F)F

Origin of Product

United States

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